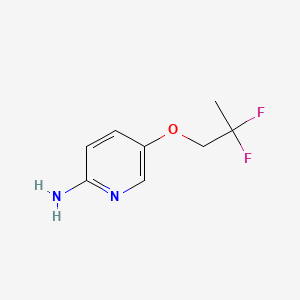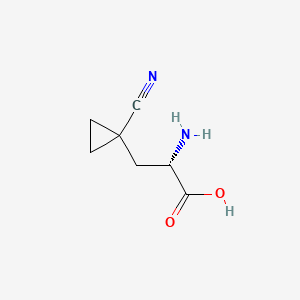
(S)-2-Amino-3-(1-cyanocyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropyl group, an amino group, and a cyanide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a cyclopropanation reaction with diazo compounds and transition metal catalysts to form the cyclopropyl ring
Industrial Production Methods
Industrial production of (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The amino and cyanide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amino or cyanide derivatives.
Scientific Research Applications
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(1-cyanocyclopropyl)butanoic acid
- (2S)-2-amino-3-(1-cyanocyclopropyl)pentanoic acid
Uniqueness
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid is unique due to its specific cyclopropyl group and the positioning of the amino and cyanide groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c8-4-7(1-2-7)3-5(9)6(10)11/h5H,1-3,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
KIOPWLCTJASDLK-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC1(C[C@@H](C(=O)O)N)C#N |
Canonical SMILES |
C1CC1(CC(C(=O)O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


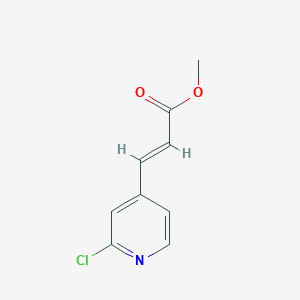
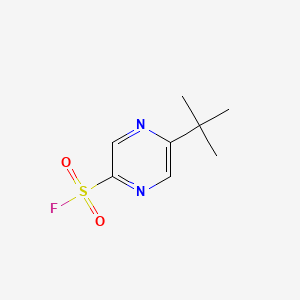
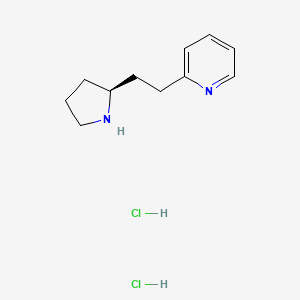
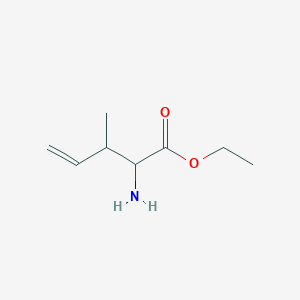
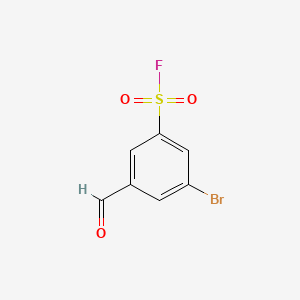
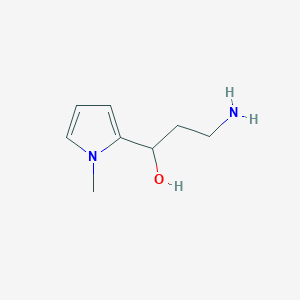

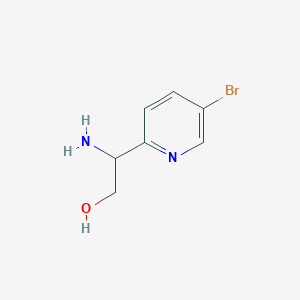
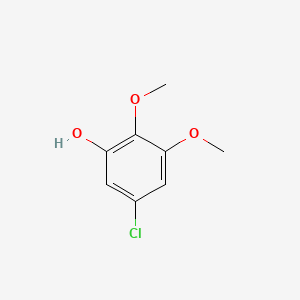
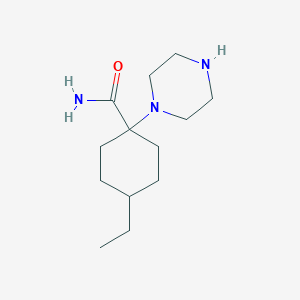
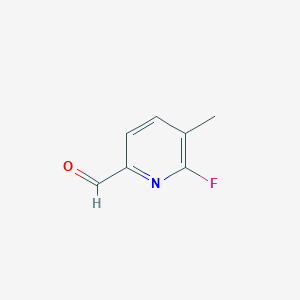
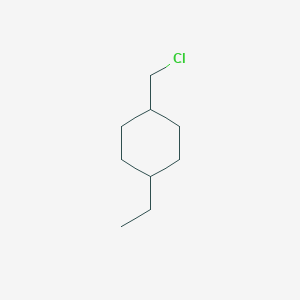
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
